molecular formula C9H5NO4 B8561109 3,4-Methylenedioxybenzoyl isocyanate

3,4-Methylenedioxybenzoyl isocyanate

Cat. No.: B8561109
M. Wt: 191.14 g/mol
InChI Key: LPMQRYZFOLOHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Methylenedioxybenzoyl isocyanate is an aromatic isocyanate characterized by a benzoyl group (C₆H₅CO-) attached to a methylenedioxy-substituted benzene ring (O-CH₂-O bridge) and a reactive isocyanate (-NCO) group. The methylenedioxy moiety imparts electronic effects due to its electron-withdrawing nature, influencing the compound’s reactivity and stability. This structure positions it as a specialized intermediate in pharmaceuticals and agrochemicals, where controlled reactivity is critical .

Properties

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

1,3-benzodioxole-5-carbonyl isocyanate

InChI

InChI=1S/C9H5NO4/c11-4-10-9(12)6-1-2-7-8(3-6)14-5-13-7/h1-3H,5H2

InChI Key

LPMQRYZFOLOHKQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Isocyanates

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 3,4-methylenedioxybenzoyl isocyanate but differ in substituents, leading to distinct properties:

Table 1: Key Structural Differences and Electronic Effects
Compound Name Substituents Electronic Effects Reactivity Profile
This compound Benzoyl, methylenedioxy (O-CH₂-O) Strong electron-withdrawing (CO, O-CH₂-O) High electrophilicity
3,4-Methylenedioxyphenethyl isocyanate Phenethyl, methylenedioxy Moderate electron-withdrawing (O-CH₂-O) Moderate reactivity
3,4-Dimethoxybenzyl isocyanate Dimethoxy (OCH₃), benzyl (CH₂) Electron-donating (OCH₃) Lower reactivity
3,4-Dichlorophenylisocyanate Dichloro (Cl) Strong electron-withdrawing (Cl) Very high reactivity
  • Electrophilicity : The benzoyl and methylenedioxy groups in the target compound enhance the electrophilicity of the isocyanate group compared to methoxy or alkyl-substituted analogs. However, it is less reactive than chlorinated derivatives like 3,4-dichlorophenylisocyanate, where chlorine atoms exert stronger electron-withdrawing effects .
  • Steric Effects : Bulky substituents (e.g., phenethyl in 3,4-methylenedioxyphenethyl isocyanate) reduce accessibility to the isocyanate group, slowing nucleophilic reactions compared to the benzoyl analog .
Table 3: Hazard Comparison
Compound Hazards Precautions
This compound Allergic reactions, benzoyl chloride exposure Use PPE, ventilation
4,4'-Methylenediphenyl diisocyanate Respiratory sensitization, oligomer hazards Closed systems, air monitoring
3,4-Dichlorophenylisocyanate Corrosivity, high toxicity Neutralization protocols, containment
  • The presence of benzoyl chloride in the target compound’s synthesis pathway necessitates stringent handling to avoid dermal or inhalation exposure .
  • Chlorinated analogs like 3,4-dichlorophenylisocyanate pose additional risks due to their corrosive nature and environmental persistence .

Research Findings and Reactivity Trends

  • Reactivity with Amines : this compound reacts slower with aliphatic amines than 3,4-dichlorophenylisocyanate but faster than dimethoxybenzyl analogs due to its intermediate electrophilicity .
  • Thermal Stability : The methylenedioxy-benzoyl structure enhances thermal stability compared to phenethyl or aliphatic isocyanates, making it suitable for high-temperature applications .

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